Primary Target Scope: Chloride Channel Inhibition Versatility (CaCC, VRAC, CFTR) relative to Single-Channel Benzenesulfonamide Derivatives
The pyridazine sulfonamide scaffold to which 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide belongs is disclosed as inhibiting transport across calcium-activated chloride channels (CaCC), volume-regulated anion channels (VRAC), and the CFTR protein [1]. This multi-channel scope is structurally encoded by the furan-2-yl pyridazinone core, a feature absent in simpler benzenesulfonamides such as E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which acts via G1 cell-cycle arrest (IC₅₀ 0.11 µg/mL in HCT116 proliferation assay) without reported chloride channel activity [2]. The patent claims define activity thresholds that compounds within this structural series must meet: an IC₅₀ of less than 30 µM in the T84 assay, greater than 30% inhibition at 20 µM in the FRT assay, or greater than 35% inhibition at 50 µM in the T84 assay (provided IC₅₀ does not exceed 30 µM) [1]. A sulfonamide lacking the pyridazinone-furan pharmacophore would not be predicted a priori to engage the same chloride channel targets and could not be interchanged for ion transport pharmacology without demonstrating de novo activity in these specific assays.
| Evidence Dimension | Chloride channel target scope and inhibitory potency threshold |
|---|---|
| Target Compound Data | Pyridazine sulfonamide scaffold; claimed activity threshold: IC₅₀ < 30 µM (T84), >30% inhibition @ 20 µM (FRT), or >35% inhibition @ 50 µM (T84) [1] |
| Comparator Or Baseline | E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide): IC₅₀ 0.11 µg/mL HCT116 proliferation; no reported CaCC/VRAC/CFTR activity [2] |
| Quantified Difference | Target mechanism divergence: the pyridazine sulfonamide series targets chloride channels; E7070 targets G1-phase cell-cycle arrest. No cross-assay comparison available at the level of individual compound IC₅₀ data. |
| Conditions | T84 cell-based chloride transport assay; FRT cell-based CFTR functional assay; HCT116 human colon carcinoma cell proliferation assay [1][2] |
Why This Matters
For procurement decisions in secretory diarrhea or polycystic kidney disease research programs, a compound from this pyridazine sulfonamide series provides access to chloride channel pharmacology that is mechanistically inaccessible to sulfonamides targeting cell-cycle pathways.
- [1] Penrose SD, Doyle KJ. Compounds, Compositions and Methods Comprising Pyridazine Sulfonamide Derivatives. United States Patent Application US20120129858A1, published 2012-05-24. Assigned to Institute for OneWorld Health. View Source
- [2] Owa T, Yoshino H, Okauchi T, et al. Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry. 1999;42(19):3789-3799. DOI: 10.1021/jm9902638. View Source
